7-(4-Methylpiperazin-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile
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Overview
Description
7-(4-Methylpiperazin-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylpiperazin-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile typically involves the reaction of ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates with ethylenediamine in the presence of p-toluenesulfonic acid under focused microwave irradiation . This method is efficient and yields the desired spiro compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistent quality and yield. The use of microwave irradiation in industrial settings can enhance reaction rates and reduce production times.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methylpiperazin-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
7-(4-Methylpiperazin-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Methylpiperazin-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates: These compounds share a similar spiro structure and have been studied for their antimicrobial properties.
N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine: This compound is a potent and selective anaplastic lymphoma kinase inhibitor, highlighting the versatility of the spiro structure in drug design.
Uniqueness
What sets 7-(4-Methylpiperazin-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile apart is its unique combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H21N5O |
---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
7-(4-methylpiperazin-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-6-ene-10-carbonitrile |
InChI |
InChI=1S/C14H21N5O/c1-18-6-8-19(9-7-18)13-16-12(20)11(10-15)14(17-13)4-2-3-5-14/h11H,2-9H2,1H3,(H,16,17,20) |
InChI Key |
HXYSUJMRGBQCGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3(CCCC3)C(C(=O)N2)C#N |
Origin of Product |
United States |
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